molecular formula C11H14O4 B13690516 Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Cat. No.: B13690516
M. Wt: 210.23 g/mol
InChI Key: LDDFEROTLHOWEW-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14O4 It is a derivative of propanoic acid and features a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-(4-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(4-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to its modulation of inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 2-(4-methoxyphenyl)propanoate: Lacks the hydroxyl group present in methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

    Methyl 3-(4-methoxyphenyl)propanoate: Similar structure but with the hydroxyl group in a different position.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10,12H,7H2,1-2H3

InChI Key

LDDFEROTLHOWEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)O

Origin of Product

United States

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